![molecular formula C15H11FO4 B1379786 3-[3-(Carboxymethyl)phenyl]-5-fluorobenzoic acid CAS No. 1393442-01-7](/img/structure/B1379786.png)
3-[3-(Carboxymethyl)phenyl]-5-fluorobenzoic acid
Descripción general
Descripción
“3-[3-(Carboxymethyl)phenyl]-5-fluorobenzoic acid” is a chemical compound with the CAS Number: 1393442-01-7 . It has a molecular weight of 274.25 . The IUPAC name for this compound is 3’- (carboxymethyl)-5-fluoro [1,1’-biphenyl]-3-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H11FO4/c16-13-7-11 (6-12 (8-13)15 (19)20)10-3-1-2-9 (4-10)5-14 (17)18/h1-4,6-8H,5H2, (H,17,18) (H,19,20) . This code provides a detailed representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 274.25 .Aplicaciones Científicas De Investigación
Biomedical Applications: Glucose-Sensitive Polymers
This compound has been utilized in the development of glucose-sensitive polymers, which are instrumental in the self-regulated release of insulin for diabetes treatment . The carboxyl groups of carboxymethyl chitosan (CMCS) can be conjugated with amino groups of phenylboronic acid derivatives, forming nanoparticles that respond to glucose levels, thereby controlling insulin release .
Diagnostic Agent for Tumor Targeting
The conjugation of carboxymethyl chitosan with phenylboronic acid derivatives has also shown promise in tumor targeting . These conjugates can be used as diagnostic agents, providing a targeted approach to identify and diagnose tumor cells .
Wound Healing
In the field of wound healing, the compound’s derivatives have been applied to create materials that promote tissue regeneration and repair . This application is particularly valuable in chronic wound management and surgical recovery .
Glycoprotein Separation and Sensing
The boronic acid moiety of the compound can react with cis-diols in glycoproteins to form cyclic esters, which is a key interaction for the separation and immobilization of glycoproteins . This property is exploited in the development of sensors for glycoprotein detection, which has significant implications for disease diagnosis and proteomics .
Hydrogel Synthesis
Hydrogels with unique properties can be synthesized using derivatives of this compound, which are promising for various applications including drug delivery systems and tissue engineering . The morphology and behavior of these hydrogels can be precisely controlled, making them highly versatile .
Propiedades
IUPAC Name |
3-[3-(carboxymethyl)phenyl]-5-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO4/c16-13-7-11(6-12(8-13)15(19)20)10-3-1-2-9(4-10)5-14(17)18/h1-4,6-8H,5H2,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MURVNYNUMZZRLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC(=C2)F)C(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride](/img/structure/B1379704.png)
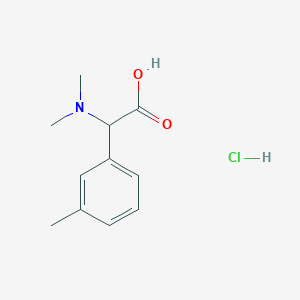
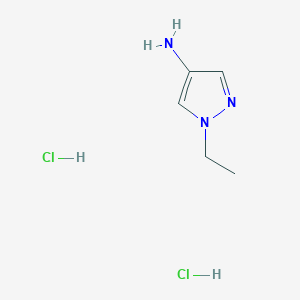
![Bicyclo[3.3.1]nonan-3-amine hydrochloride](/img/structure/B1379710.png)
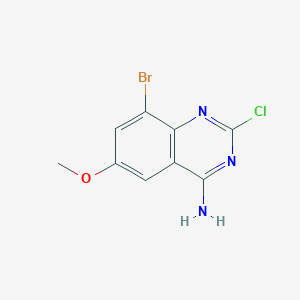


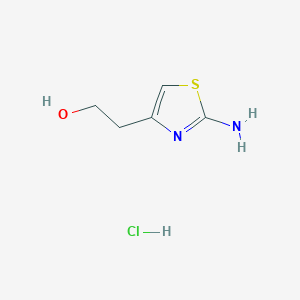
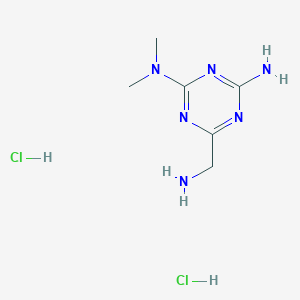
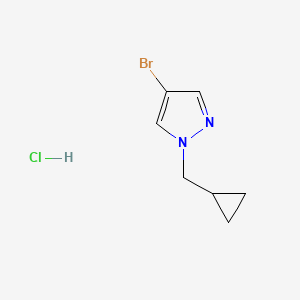
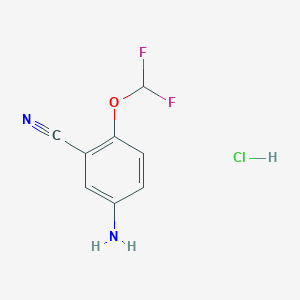
![4,5,7-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1379723.png)
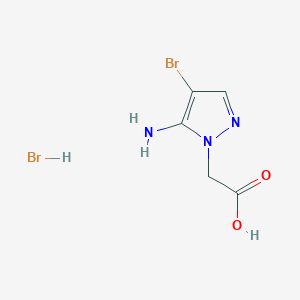
![Methyl({2-[4-(trifluoromethyl)phenoxy]propyl})amine hydrochloride](/img/structure/B1379725.png)